molecular formula C21H19NO3 B556439 N-Acetyl-DL-phenylalanine beta-naphthyl ester CAS No. 20874-31-1

N-Acetyl-DL-phenylalanine beta-naphthyl ester

Cat. No.: B556439
CAS No.: 20874-31-1
M. Wt: 333.4 g/mol
InChI Key: BBXRRTJNJCPGBU-UHFFFAOYSA-N
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Description

N-Acetyl-DL-phenylalanine beta-naphthyl ester (APNE; CAS 20874-31-1) is a synthetic aromatic amino acid ester widely utilized as a chromogenic substrate in biochemical assays. Its structure comprises a phenylalanine backbone acetylated at the amino group and esterified with a beta-naphthyl group at the carboxyl terminus. This configuration renders APNE highly specific for proteases with chymotrypsin-like activity, such as mammalian chymotrypsin and microbial serine proteases (e.g., subtilisin) .

APNE is critical in zymography and kinetic studies for detecting protease activity. Upon enzymatic hydrolysis, the beta-naphthyl moiety is released, which reacts with diazonium salts (e.g., Fast Blue B) to form insoluble azo dyes, enabling visual detection of enzyme activity bands in gels . It has been employed to characterize protease mutants in Saccharomyces cerevisiae and to study digestive proteases in insects like Eurygaster integriceps, where it revealed multiple chymotryptic and tryptic bands (16–81 kDa) .

Properties

IUPAC Name

naphthalen-2-yl 2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXRRTJNJCPGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274184
Record name Acetyl-DL-phenylalanine β-naphthyl ester
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Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20874-31-1
Record name Acetyl-DL-phenylalanine β-naphthyl ester
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Record name N-Acetylphenylalanine beta-naphthyl ester
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Record name 20874-31-1
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Record name Acetyl-DL-phenylalanine β-naphthyl ester
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a two-step mechanism:

  • Activation : The carboxylic acid moiety of N-acetylphenylalanine reacts with DCC to form an O-acylisourea intermediate.

  • Esterification : 2-naphthol attacks the activated intermediate, displacing the urea derivative and forming the beta-naphthyl ester bond.

Stoichiometric ratios are critical, with a 1:1 molar ratio of N-acetylphenylalanine to 2-naphthol recommended to minimize side products. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under anhydrous conditions at 0–25°C.

Optimization of Reaction Conditions

  • Catalysts : 4-dimethylaminopyridine (DMAP) is often added (5–10 mol%) to accelerate the reaction.

  • Temperature : Reactions conducted at 0°C yield higher purity due to reduced thermal degradation.

  • Workup : Post-reaction, the urea byproduct is removed via filtration, and the crude product is purified through recrystallization or column chromatography.

Table 1: Representative Synthetic Conditions

ParameterValue/DetailSource
Coupling AgentDCC (1.2 eq)
SolventDCM
Reaction Time12–24 hours
Yield65–78%

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods are employed to resolve racemic N-acetyl-DL-phenylalanine into its enantiomers before esterification. Microbial serine proteases, such as those from Pichia pastoris, selectively hydrolyze the L-enantiomer, leaving the D-form intact for subsequent esterification.

Asymmetric Hydrolysis

  • Substrate : Racemic N-acetyl-DL-phenylalanine methyl ester.

  • Enzyme : Bacillus subtilis protease (10 U/mg substrate) in aqueous buffer (pH 7.0–8.0).

  • Conditions : 37°C, 24–48 hours.

  • Outcome : Hydrolysis of the L-enantiomer yields N-acetyl-L-phenylalanine and methanol, while the D-enantiomer remains unreacted.

Continuous Process Optimization

A patent describes a packed-bed reactor system for continuous resolution:

  • Immobilized Enzyme : Protease covalently bound to agarose beads.

  • Flow Rate : 0.5–1.0 mL/min, achieving >90% enantiomeric excess (ee) for D-phenylalanine derivatives.

Table 2: Enzymatic Resolution Efficiency

ParameterValue/DetailSource
ee of D-enantiomer92–95%
Productivity0.8 g/L/h
Enzyme Reusability>10 cycles

Purification and Characterization

Crude APNE requires purification to remove unreacted starting materials and byproducts.

Solvent Recrystallization

  • Solvent System : Ethyl acetate/hexane (3:1 v/v).

  • Procedure : Dissolve crude product in warm ethyl acetate, add hexane dropwise until cloudiness appears, and cool to −20°C.

  • Purity : Recrystallized APNE achieves >95% purity by HPLC.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Gradient of hexane to ethyl acetate (10–50%).

  • Detection : TLC with UV visualization at 254 nm.

Analytical Confirmation

  • NMR : 1H^1H NMR (CDCl₃) shows characteristic peaks: δ 7.2–8.1 (aromatic protons), δ 4.5 (ester α-CH), δ 3.1 (phenylalanine β-CH₂).

  • Mass Spectrometry : ESI-MS m/z 334.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Chemical Synthesis :

  • Advantages : High yield (65–78%), scalability.

  • Limitations : Requires toxic coupling agents (e.g., DCC).

Enzymatic Resolution :

  • Advantages : Enantioselective, eco-friendly.

  • Limitations : Lower throughput, higher cost of enzyme immobilization .

Chemical Reactions Analysis

Enzymatic Hydrolysis

APNE serves as a specific substrate for esterase enzymes in biological systems. Key catalytic parameters include:

ParameterValueConditionsSource
K<sub>m</sub> 71 µMRabbit leukocyte esterase
Optimal pH range 6.0–8.0Phosphate buffer (37°C)
Inhibition 10<sup>−7</sup> M phosphonatep-Nitrophenylethyl-5-chloropentylphosphonate

The hydrolysis reaction follows first-order kinetics under physiological conditions, yielding β-naphthol and N-acetyl-DL-phenylalanine as products. The enzyme responsible for this reaction in rabbit peritoneal polymorphonuclear leukocytes was purified 26-fold, demonstrating strict specificity for APNE over other ester substrates .

Inhibition Kinetics

APNE hydrolysis is selectively inhibited by organophosphorus compounds:

  • p-Nitrophenylethyl-5-chloropentylphosphonate acts as a potent competitive inhibitor (IC<sub>50</sub> = 10<sup>−7</sup> M) .

  • No inhibition or activation was observed with bacterial chemotactic factors, cyclic nucleotides (cAMP/cGMP), or complement component C5a, indicating mechanistic independence from common leukocyte signaling pathways .

Structural Determinants of Reactivity

The ester’s molecular structure (C<sub>21</sub>H<sub>19</sub>NO<sub>3</sub>, MW 333.4 g/mol) enables both enzymatic and potential non-enzymatic reactions :

  • Hydrolytic cleavage : Occurs at the ester bond (C(=O)OC<sub>2</sub>H<sub>5</sub>), facilitated by nucleophilic attack from water or enzymatic active-site residues.

  • Steric effects : The β-naphthyl group creates steric hindrance, limiting substrate accessibility for non-specialized esterases.

Chemotactic Activity

Though not a direct chemical reaction, partially purified APNE-hydrolyzing enzyme fractions exhibit high chemotactic activity in leukocytes. This activity is completely abolished by phosphonate inhibitors, suggesting a functional link between enzymatic hydrolysis and cell migration signaling .

Stability and Reaction Conditions

  • Thermal stability : Maintains reactivity up to 37°C; denatures above 45°C .

  • Solubility : Freely soluble in dimethyl sulfoxide (DMSO) and ethanol, but precipitates in aqueous buffers at concentrations >1 mM .

Scientific Research Applications

Enzyme Substrate and Inhibitor

Chromogenic Substrate for Proteases
N-Acetyl-DL-phenylalanine beta-naphthyl ester serves as a chromogenic substrate for serine proteases, allowing researchers to identify and characterize these enzymes effectively. The compound's structure enables it to be hydrolyzed by specific proteases, resulting in a measurable color change that can be quantified spectrophotometrically .

Enzyme Inhibition Studies
The compound has also been utilized in enzyme inhibition studies. It acts as an inhibitor for various enzymes, including acetylcholinesterase and lipoxygenase. By binding to the active sites of these enzymes, this compound impedes their catalytic activity, allowing researchers to explore enzyme kinetics and inhibition mechanisms .

Biological Research

Detection of Esterase Activity
Research has demonstrated that this compound can be hydrolyzed by specific esterases found in rabbit peritoneal polymorphonuclear leukocytes. Studies have shown that the hydrolysis rate is influenced by the concentration of leukocytes and the incubation time, providing insights into immune cell functionality and enzyme activity under physiological conditions .

Fluorescent Probe
The compound exhibits fluorescent properties when excited by light, making it useful as a fluorescent probe for detecting biological molecules. This application is particularly beneficial in cellular imaging and tracking biological processes in real-time .

Clinical Applications

Diagnostic Tool for Myeloid Leukemia
this compound has been employed in cytochemical methods to detect granulocyte elastase and chymotrypsin in human myeloid cells. This application aids in diagnosing myeloid leukemia and assessing the functional status of granulocytes in patients .

Research Case Studies

Study TitleFocusFindings
Hydrolysis of this compound by leukocytes Investigated esterase activity in rabbit leukocytesIdentified three distinct esterases capable of hydrolyzing the compound; activity correlated with leukocyte concentration .
Inhibition of Esterase Activity Explored inhibition mechanisms using phosphonate estersDemonstrated significant inhibition of esterase activity at low concentrations of inhibitors; provided insights into enzyme sensitivity .
Fluorescence Applications Utilized as a fluorescent probeEnabled visualization of biological molecules through fluorescence detection techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

APNE belongs to a class of naphthyl ester substrates. Key analogues include:

  • Alpha-naphthyl acetate : Lacks the acetylated phenylalanine backbone but shares the naphthyl group. Used to detect esterases and lipases.
  • Beta-naphthyl acetate : Structurally similar to alpha-naphthyl acetate but with the naphthyl group linked at the beta position. Shares overlapping enzyme specificity with APNE in renal tissues .
  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) : A chymotrypsin substrate without the naphthyl group, relying on UV absorbance for detection .

Enzymatic Specificity and Kinetic Parameters

Compound Target Enzymes Key Applications Optimal pH Km (mM) Sensitivity to Inhibitors
APNE Chymotrypsin, subtilisin Zymography, protease assays 7.0–8.5 N/D Sensitive to TPCK
Alpha-naphthyl acetate Esterases, lipases Histochemistry, enzyme mapping 6.0–7.0 N/D Inhibited by PMSF
Beta-naphthyl acetate Esterases, chymotrypsin Renal enzyme studies 7.5–8.5 N/D Differentially inhibited
BTEE Chymotrypsin Spectrophotometric assays 7.8 0.08* Sensitive to TPCK

*Km value for BTEE cited from external sources; APNE-specific Km requires further characterization.

  • Substrate Specificity : APNE’s acetylated phenylalanine moiety enhances selectivity for chymotrypsin-like proteases, unlike alpha/beta-naphthyl acetates, which target broader esterase activity .
  • pH Optima : Enzymes hydrolyzing APNE and beta-naphthyl acetate exhibit higher pH optima (7.5–8.5) compared to alpha-naphthyl acetate (6.0–7.0), reflecting differences in active-site interactions .
  • Sensitivity to Inhibitors : APNE and BTEE are both inhibited by TPCK (a chymotrypsin inhibitor), whereas alpha-naphthyl acetate is suppressed by PMSF, a serine protease inhibitor .

Functional Advantages and Limitations

  • APNE vs. Naphthyl Acetates: APNE provides higher specificity for proteases but requires coupling reagents (e.g., Fast Blue B) for visualization. In contrast, naphthyl acetates generate direct fluorescent signals but lack amino acid backbone specificity .
  • APNE vs. BTEE : BTEE allows real-time UV-based quantification but is unsuitable for gel-based techniques like zymography. APNE’s chromogenic properties make it ideal for spatial activity mapping .

Structural Impact of Beta-Naphthyl Group

The beta-naphthyl group in APNE enhances steric accessibility for enzyme binding compared to alpha-naphthyl isomers. This is corroborated by studies in solar cell materials, where beta-naphthyl substituents improved molecular packing and charge mobility, suggesting analogous benefits in biochemical interactions .

Research Implications

APNE remains a gold standard for chymotrypsin-like protease detection due to its balance of specificity and compatibility with colorimetric assays. Future studies should address gaps in its kinetic parameters (e.g., Km) and explore hybrid substrates combining naphthyl groups with diverse amino acid backbones for tailored protease profiling.

Biological Activity

N-Acetyl-DL-phenylalanine beta-naphthyl ester (NAPBNE) is an important compound in biochemical research, particularly due to its role as a substrate for various serine proteases and its implications in enzymatic activity studies. This article explores its biological activity, including enzymatic hydrolysis, potential therapeutic applications, and relevant case studies.

Enzymatic Hydrolysis

NAPBNE is primarily utilized as a substrate in the study of serine proteases. The compound undergoes hydrolysis catalyzed by various esterases, which can be isolated from different biological sources. The following key points summarize the findings related to its enzymatic activity:

  • Enzyme Specificity : NAPBNE is hydrolyzed by specific esterases, including those found in rabbit peritoneal polymorphonuclear leukocytes. An esterase purified from these leukocytes showed a significant increase in activity when exposed to NAPBNE, with an apparent Michaelis constant (KmK_m) of 71 µM, indicating efficient substrate affinity .
  • Optimal Conditions : The optimal reaction conditions for the hydrolysis of NAPBNE occur at a pH range of 6-8. Notably, this esterase did not require divalent cations for activation, which is a common requirement for many enzymes .
  • Inhibition Studies : The hydrolytic activity of the enzyme can be inhibited by specific compounds such as p-nitrophenylethyl-5-chloropentylphosphonate at concentrations as low as 10^-7 M. This inhibition suggests potential pathways for regulating enzyme activity in therapeutic contexts .

Therapeutic Applications

The biological activity of NAPBNE extends beyond basic research into potential therapeutic applications:

  • Cancer Research : NAPBNE has been investigated for its role in cancer biology, particularly in relation to ribonucleotide reductase (RR), an established target for cancer therapy. Inhibitors derived from naphthyl compounds have shown promise in binding to RR and inhibiting its activity, suggesting that NAPBNE could play a role in developing novel anticancer agents .
  • Immunology : Studies indicate that NAPBNE can influence immune responses through its interaction with leukocyte esterases. The chemotactic properties observed in partially purified enzyme fractions suggest that these interactions could be leveraged to modulate immune responses in various conditions .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological significance of NAPBNE:

  • Isolation and Characterization of Esterases : A study focused on isolating an N-acetyl-DL-phenylalanine beta-naphthyl esterase from rabbit leukocytes demonstrated its potential use as a marker for inflammatory responses. The enzyme's activity was linked to significant chemotactic responses, indicating its role in immune cell recruitment .
  • Hydrolytic Activity Assessment : Research involving the hydrolysis of NAPBNE by bacterial strains has shown that mutations can lead to increased production of esterases capable of degrading this compound. Such findings underscore the importance of genetic factors in enzymatic efficiency and substrate specificity .
  • Protease Inhibition Studies : The compound has been utilized in assays to quantify serine protease inhibitor activity across various biological extracts. These studies have provided insights into the mechanisms by which proteases can be regulated, offering potential therapeutic avenues for diseases characterized by dysregulated proteolysis .

Summary Table of Key Findings

Parameter Details
Substrate This compound
Enzyme Source Rabbit peritoneal polymorphonuclear leukocytes
Apparent Km 71 µM
Optimal pH Range 6-8
Inhibitors Identified p-Nitrophenylethyl-5-chloropentylphosphonate
Therapeutic Implications Cancer therapy and immunomodulation

Q & A

Q. What is the primary biochemical application of NAPBNE in protease research, and how does it function as a substrate?

NAPBNE is a chromogenic substrate widely used to detect and characterize serine proteases, including chymotrypsin and microbial enzymes (e.g., subtilisin). Upon enzymatic hydrolysis, the β-naphthyl ester moiety is cleaved, releasing β-naphthol, which reacts with diazonium salts (e.g., Fast Blue B or Fast Garnet GBC) to form a colored precipitate. This enables quantitative or qualitative analysis of protease activity .

Methodological Insight :

  • Dissolve NAPBNE in dimethylformamide (DMF) or similar solvents to prepare stock solutions.
  • Combine with a diazonium salt (e.g., Fast Blue B) in buffered agar gels for radial diffusion assays .
  • Monitor hydrolysis kinetics spectrophotometrically at 525–540 nm for β-naphthol quantification .

Q. How can researchers optimize assay conditions when using NAPBNE to measure chymotrypsin-like activity?

Optimization requires balancing substrate concentration, pH, and temperature. For example:

  • Use 0.2 M tris-maleate buffer (pH 7.5) to maintain enzymatic stability .
  • Pre-incubate gels at 37°C to enhance reaction rates in histochemical staining .
  • Include calcium ions (e.g., 10 mM CaCl₂) to stabilize protease activity during incubation .

Troubleshooting :

  • Precipitation issues may arise if DMF concentrations exceed 20% in aqueous solutions; adjust solvent ratios empirically .

Advanced Research Questions

Q. How can discrepancies in protease activity measurements using NAPBNE be resolved when comparing different methodologies (e.g., immunoelectrophoresis vs. gel-based assays)?

Discrepancies often stem from variations in substrate accessibility, inhibitor interference, or detection limits.

  • Immunoelectrophoresis : NAPBNE hydrolysis post-precipitation may underestimate activity due to steric hindrance .
  • Radial Diffusion Assays : Gel porosity affects substrate diffusion; validate with bovine serum albumin (BSA) standards to normalize activity .
  • Control Experiments : Include serine protease inhibitors (e.g., PMSF) to confirm specificity of the observed activity .

Q. What methodological considerations are critical when employing NAPBNE in histochemical staining for mast cell esterases?

Histochemical applications require precise substrate formulation and staining protocols:

  • Prepare a substrate solution with 15 mg NAPBNE in DMF, mixed with ethylene glycol monoethyl ether and tris-maleate buffer (pH 7.5) .
  • Filter the solution through a 0.22 μm membrane to remove particulates before applying to tissue sections.
  • Limit staining time to 5 minutes to avoid background noise, and omit substrate in negative controls .

Advanced Tip :

  • Combine with Coomassie Brilliant Blue counterstaining to visualize protease inhibitors in the same gel .

Q. How does NAPBNE facilitate differentiation between mammalian and microbial serine proteases in experimental setups?

Microbial proteases (e.g., subtilisin) often exhibit broader pH tolerance and higher thermal stability than mammalian counterparts.

  • Perform parallel assays at pH 9.0 (favoring subtilisin) vs. pH 7.5 (optimal for chymotrypsin) .
  • Use temperature-gradient gels (4–37°C) to compare thermal inactivation profiles .

Safety and Handling

Q. What safety protocols are recommended for handling NAPBNE in laboratory settings?

While acute toxicity data are limited, adopt precautionary measures:

  • Use local exhaust ventilation to minimize aerosol exposure during weighing .
  • Wear NIOSH-approved respirators, nitrile gloves, and safety goggles during preparation .
  • Store in sealed containers away from oxidizers and strong acids to prevent decomposition .

Data Interpretation and Validation

Q. How should researchers validate NAPBNE-based activity measurements when conflicting results arise from substrate batch variability?

  • Batch Testing : Compare hydrolysis rates of new batches against a reference standard (e.g., Sigma-Aldrich NAPBNE) using a standardized chymotrypsin protocol .
  • Purity Analysis : Verify substrate purity via HPLC (C18 column, acetonitrile/water gradient) to detect contaminants affecting enzymatic kinetics .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetyl-DL-phenylalanine beta-naphthyl ester
Reactant of Route 2
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N-Acetyl-DL-phenylalanine beta-naphthyl ester

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